molecular formula C12H8N4O5 B14705216 N,N-Bis(4-nitrophenyl)nitrous amide CAS No. 13916-77-3

N,N-Bis(4-nitrophenyl)nitrous amide

Cat. No.: B14705216
CAS No.: 13916-77-3
M. Wt: 288.22 g/mol
InChI Key: DMTCHVZPELIQPN-UHFFFAOYSA-N
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Description

N,N-Bis(4-nitrophenyl)nitrous amide: is a chemical compound that belongs to the class of nitrosamides. These compounds are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-nitrophenyl)nitrous amide typically involves the reaction of N-monosubstituted carboxamides with a nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids . The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide after the elimination of a proton .

Industrial Production Methods: Industrial production methods for nitrosamides often focus on optimizing yield and purity while minimizing environmental impact. One common method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(4-nitrophenyl)nitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitroso group, which makes the compound highly reactive .

Common Reagents and Conditions: Common reagents used in the reactions of nitrosamides include strong acids, bases, and oxidizing agents. For example, the nitrosyl cation can be generated from nitrous acid in the presence of strong acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .

Properties

CAS No.

13916-77-3

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

N,N-bis(4-nitrophenyl)nitrous amide

InChI

InChI=1S/C12H8N4O5/c17-13-14(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8H

InChI Key

DMTCHVZPELIQPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)[N+](=O)[O-]

Origin of Product

United States

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